(S)-2-Amino-N-(2-methyl-benzyl)-propionamide
Description
(S)-2-Amino-N-(2-methyl-benzyl)-propionamide is a chiral α-aminoamide derivative characterized by:
- Stereochemistry: The (S)-configuration at the C2 amino-bearing carbon.
- Core structure: A propionamide backbone with an amino group at C2 and a 2-methylbenzyl substituent on the amide nitrogen.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLRMOBYLVBGN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-methyl-benzyl)-propionamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-propionamide and 2-methyl-benzyl chloride.
Nucleophilic Substitution Reaction: The amino group of (S)-2-Amino-propionamide acts as a nucleophile and attacks the electrophilic carbon in 2-methyl-benzyl chloride, resulting in the formation of this compound.
Reaction Conditions: This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature, pressure, and mixing to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-methyl-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
(S)-2-Amino-N-(2-methyl-benzyl)-propionamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-methyl-benzyl)-propionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Stereochemical Influence
The table below compares key structural features and biological activities of (S)-2-Amino-N-(2-methyl-benzyl)-propionamide with related compounds:
Key Observations:
Stereochemical Impact : In (R)-N-Benzyl-2-acetamido-3-methoxypropionamide, the (R)-isomer exhibits potent anticonvulsant activity (ED₅₀ = 4.5 mg/kg), while the (S)-isomer is inactive (ED₅₀ > 100 mg/kg) . This underscores the critical role of stereochemistry in biological efficacy. For the target compound, the (S)-configuration may similarly limit activity compared to its (R)-counterpart.
Substituent Effects :
- Electron-withdrawing groups (e.g., 2-fluoro in , 2,3-dichloro in ) may enhance metabolic stability but reduce solubility.
- Methoxy groups (e.g., 3-methoxy in , 4-methoxy in ) improve anticonvulsant potency, likely due to increased lipophilicity and membrane permeability.
- N-Alkylation (e.g., N-methyl in , N-isopropyl in ) can alter receptor binding kinetics and toxicity profiles.
Physicochemical Comparison:
Biological Activity
(S)-2-Amino-N-(2-methyl-benzyl)-propionamide is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : Approximately 220.31 g/mol
- Functional Groups : Contains an amino group, a propionamide moiety, and a 2-methyl-benzyl substituent.
This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting enzymes involved in various biochemical pathways, particularly those related to inflammation and pain modulation.
- Receptor Binding : It may act as a ligand for certain receptors, altering their activity and influencing signaling pathways associated with neurological functions.
- Pathway Modulation : The compound can modulate biochemical pathways that are crucial for maintaining homeostasis in physiological processes.
Therapeutic Potential
Research indicates that this compound exhibits several promising therapeutic properties:
- Anticonvulsant Activity : Studies have shown that derivatives of this compound demonstrate significant anticonvulsant effects in animal models. For example, related compounds have been reported to outperform traditional anticonvulsants like phenobarbital in efficacy .
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : Its potential analgesic effects are under exploration, particularly in relation to pain management strategies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Anticonvulsant Studies :
- Structure-Activity Relationship (SAR) :
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-Amino-N-(3-methyl-benzyl)-propionamide | C₁₃H₁₈N₂O | Similar structure with a different substitution on the benzene ring |
| (S)-2-Amino-N-(2,6-dichloro-benzyl)-propionamide | C₁₃H₁₈Cl₂N₂O | Contains dichlorinated benzene affecting biological activity |
| (S)-2-Amino-N-(2-iodo-benzyl)-propionamide | C₁₃H₁₈I N₂O | Iodine substitution may enhance lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
